ARN23746 -

ARN23746

Catalog Number: EVT-1536432
CAS Number:
Molecular Formula: C17H25F3N2O4S
Molecular Weight: 410.451 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ARN23746 is a member of the newly discovered chemical class of selective NKCC1 inhibitors. According to peer-reviewed research, ARN23746 restores the physiological intracellular Cl− in murine Down syndrome neuronal cultures, has excellent solubility and metabolic stability, and displays no issues with off-target activity in vitro. ARN23746 recovers core symptoms in mouse models of Down syndrome and autism, with no diuretic effect, nor overt toxicity upon chronic treatment in adulthood.
Synthesis Analysis

Methods and Technical Details

The synthesis of ARN23746 involves a multi-step chemical process that begins with the modification of existing chemical scaffolds known to exhibit NKCC1 inhibitory activity. Initial compounds, such as 2-amino-5-nitro-benzenesulfonamide derivatives, served as starting points for further optimization. The synthetic route included:

  1. Substituent Variation: Modifications were made to the amino group and sulfonamide moiety to enhance activity and selectivity against NKCC1.
  2. Analogue Development: Two series of analogues were developed: one based on 2-amino-5-nitro-benzenesulfonamide and another on 4-amino-3-sulfamoyl-benzoic acid. This allowed for systematic exploration of structure-activity relationships .
  3. Characterization: Each synthesized compound underwent rigorous testing for its inhibitory effects on NKCC1 using Cl⁻ influx assays in transfected HEK293 cell lines .
Molecular Structure Analysis

Structure and Data

ARN23746's molecular structure features a complex arrangement conducive to its function as an NKCC1 inhibitor. The compound is characterized by:

  • Core Structure: A benzene ring substituted with various functional groups that enhance solubility and binding affinity.
  • Molecular Formula: The exact molecular formula and weight are critical for understanding its pharmacokinetic properties, though specific data may vary across studies.

The three-dimensional structure can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with NKCC1 .

Chemical Reactions Analysis

Reactions and Technical Details

ARN23746 participates in specific biochemical interactions that inhibit NKCC1 activity. The primary reaction involves:

  • Competitive Inhibition: ARN23746 binds to the NKCC1 transporter, preventing the influx of sodium and chloride ions into neurons. This action alters intracellular chloride concentrations, which is pivotal for regulating neuronal excitability.
  • Mechanistic Pathways: The compound's effectiveness is assessed through various assays that measure changes in ion transport dynamics in neuronal models .
Mechanism of Action

Process and Data

The mechanism of action for ARN23746 centers on its role as an NKCC1 inhibitor:

  • Chloride Homeostasis Regulation: By inhibiting NKCC1, ARN23746 helps restore proper chloride levels within neurons, which is crucial for GABAergic signaling—an inhibitory neurotransmission pathway.
  • Neurodevelopmental Impact: Studies have shown that administration of ARN23746 can rescue cognitive impairments associated with Down syndrome in mouse models, suggesting its potential efficacy in clinical applications .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ARN23746 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is critical for its bioavailability; modifications during synthesis aimed to improve kinetic solubility.
  • Stability: Chemical stability under physiological conditions ensures effective delivery and action within biological systems.
  • Metabolism: Preliminary studies indicate that ARN23746 has an excellent metabolism profile, with good brain penetration observed during pharmacokinetic evaluations .
Applications

Scientific Uses

ARN23746 holds promise for various scientific applications, particularly in the field of neuropharmacology:

  • Treatment of Neurodevelopmental Disorders: Its primary application is in treating conditions like Down syndrome and autism by modulating chloride transport to enhance GABAergic transmission.
  • Research Tool: As a selective NKCC1 inhibitor, ARN23746 serves as a valuable tool in research aimed at understanding chloride homeostasis and its implications in neurological disorders .
Rationale for Targeting NKCC1/KCC2 Dysregulation in Neurodevelopmental Disorders

GABAergic Signaling and Chloride Homeostasis in Neuronal Excitation-Inhibition Balance

GABA (γ-aminobutyric acid) serves as the primary inhibitory neurotransmitter in the mature central nervous system, with its action mediated through GABAA receptor-gated chloride channels. The direction and magnitude of GABAergic responses—whether inhibitory (hyperpolarizing) or excitatory (depolarizing)—are fundamentally determined by the intracellular chloride concentration ([Cl-]i). This gradient is dynamically regulated by two antagonistic cation-chloride cotransporters: NKCC1 (Na+-K+-2Cl- importer), which accumulates chloride into neurons, and KCC2 (K+-Cl- exporter), which extrudes chloride [7] [10]. During early neurodevelopment, elevated NKCC1 expression and low KCC2 activity result in high [Cl-]i, rendering GABA excitatory—a state critical for neuronal growth, migration, and circuit formation. As neurons mature, KCC2 expression increases while NKCC1 activity declines, establishing the low [Cl-]i required for inhibitory GABAergic transmission [4] [7]. Disruptions to this developmental switch or maintenance of chloride homeostasis alter the excitation-inhibition (E/I) balance, contributing to neuronal hyperexcitability and network dysfunction [8] [10].

Table 1: Developmental Shift in Chloride Homeostasis and GABA Polarity

Developmental StageDominant Cotransporter[Cl⁻]iGABA ResponseFunctional Role
Immature NeuronsNKCC1HighExcitatory/DepolarizingPromotes neuronal growth, migration, spontaneous activity
Mature NeuronsKCC2LowInhibitory/HyperpolarizingMaintains E/I balance, controls network excitability

Pathophysiological Implications of Altered NKCC1/KCC2 Expression Ratios in Down Syndrome and Autism Spectrum Disorders

A pathologically elevated NKCC1/KCC2 expression ratio disrupts neuronal chloride homeostasis, maintaining or reverting GABAergic signaling to a depolarizing/excitatory state. This aberration is a hallmark of several neurodevelopmental disorders:

  • Down Syndrome (DS): Neurons in DS models (e.g., Ts65Dn mice) exhibit significantly higher [Cl-]i due to increased NKCC1 and reduced KCC2 expression. This leads to excitatory GABA responses, contributing to hippocampal and cortical hyperexcitability, impaired synaptic plasticity, and cognitive deficits [1] [3] [4].
  • Autism Spectrum Disorders (ASD): Post-mortem brain studies and rodent models (e.g., VPA, Fragile X, BTBR) consistently show elevated NKCC1/KCC2 ratios in cortical and amygdalar neurons. This results in E/I imbalance, manifesting as social interaction deficits, repetitive behaviors, and sensory hypersensitivity [2] [5] [6]. Maternal immune activation (MIA), a key environmental risk factor for ASD, exacerbates this via pro-inflammatory cytokines (e.g., IL-1β) that suppress KCC2 transcription [4] [10].

Persistently elevated [Cl-]i thus represents a convergent pathophysiological mechanism and a promising therapeutic target [1] [6].

Limitations of Current NKCC1-Targeted Therapies (e.g., Bumetanide’s Diuretic Effects)

Bumetanide, an FDA-approved loop diuretic and non-selective NKCC inhibitor, demonstrates efficacy in rescuing GABAergic inhibition and core symptoms in preclinical models of DS, ASD, and epilepsy [2] [9]. However, its clinical translation is severely hampered by peripheral NKCC2 inhibition in the kidney. NKCC2 mediates salt reabsorption in the thick ascending limb of Henle; its inhibition causes profound diuresis, electrolyte imbalances (hypokalemia, hyponatremia), and hypotension. Chronic administration—essential for neurodevelopmental disorders—leads to poor patient compliance and health risks [2] [6]. Critically, bumetanide exhibits low blood-brain barrier (BBB) penetration (<5% brain/plasma ratio), requiring high systemic doses that worsen diuretic effects [2] [3]. Additionally, bumetanide inhibits both NKCC1 and NKCC2 with similar potency (IC50 ~0.5-1 µM), offering no therapeutic window [2] [9]. These limitations underscore the urgent need for CNS-penetrant, NKCC1-selective inhibitors devoid of peripheral effects.

Properties

Product Name

ARN23746

Molecular Formula

C17H25F3N2O4S

Molecular Weight

410.451 g/mol

SMILES

CN(C)S(=O)(=O)c1cc(C(=O)O)ccc1NCCCCCCCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.